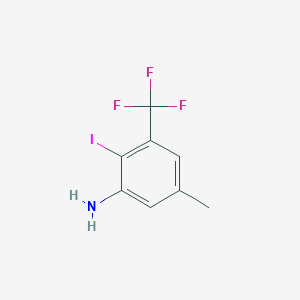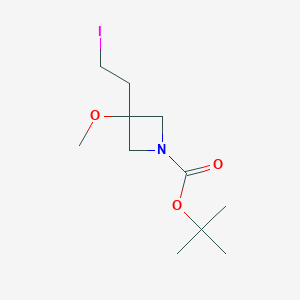
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a tert-butyl group, an iodoethyl group, and a methoxy group attached to the azetidine ring
Méthodes De Préparation
The synthesis of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl 3-methoxyazetidine-1-carboxylate with 2-iodoethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to increase efficiency and yield.
Analyse Des Réactions Chimiques
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The carbonyl group in the azetidine ring can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodoethyl group with an amine would yield a tert-butyl 3-(2-aminoethyl)-3-methoxy-azetidine-1-carboxylate.
Applications De Recherche Scientifique
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Potential applications include the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to undergo various chemical reactions makes it a versatile tool in drug discovery and development.
Industry: It may be used in the production of specialty chemicals and materials, particularly those requiring specific functional groups or structural motifs.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially inhibiting their function. The methoxy group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl 3-(2-iodoethyl)-3-methoxy-azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:
tert-Butyl 3-(2-chloroethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a chloroethyl group instead of an iodoethyl group. The iodoethyl group is more reactive in substitution reactions.
tert-Butyl 3-(2-bromoethyl)-3-methoxy-azetidine-1-carboxylate: Similar structure but with a bromoethyl group. The bromoethyl group is less reactive than the iodoethyl group but more reactive than the chloroethyl group.
tert-Butyl 3-(2-hydroxyethyl)-3-methoxy-azetidine-1-carboxylate: Contains a hydroxyethyl group, which can participate in hydrogen bonding and increase the compound’s solubility in water.
The uniqueness of this compound lies in its iodoethyl group, which provides higher reactivity and versatility in chemical reactions compared to its chloroethyl and bromoethyl counterparts.
Propriétés
Formule moléculaire |
C11H20INO3 |
|---|---|
Poids moléculaire |
341.19 g/mol |
Nom IUPAC |
tert-butyl 3-(2-iodoethyl)-3-methoxyazetidine-1-carboxylate |
InChI |
InChI=1S/C11H20INO3/c1-10(2,3)16-9(14)13-7-11(8-13,15-4)5-6-12/h5-8H2,1-4H3 |
Clé InChI |
WGBOVKNXMOLRDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(C1)(CCI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzofuran-2-yl-4-isopropyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12851935.png)

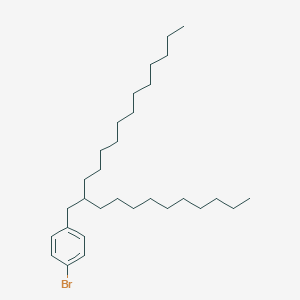
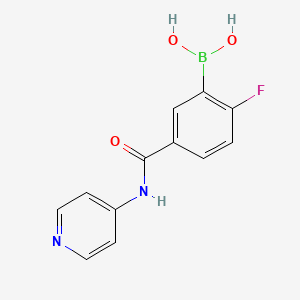
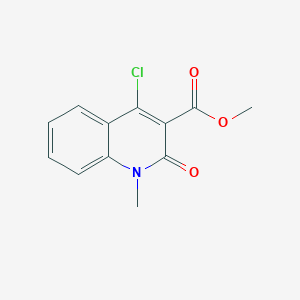

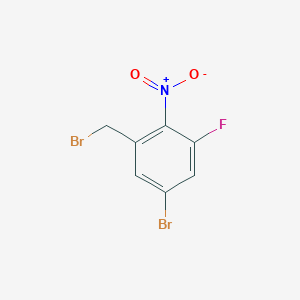
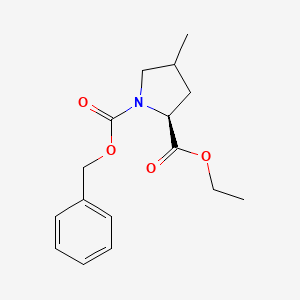
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)
![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)
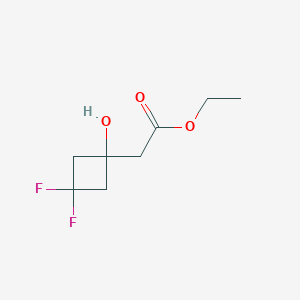
![1-[4-Cyano-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12851982.png)
![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)
